![molecular formula C20H28O6 B12558900 Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- CAS No. 185410-69-9](/img/structure/B12558900.png)
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- is an organic compound with the molecular formula C20H28O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple ethoxy groups attached to the naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- typically involves the reaction of 1,5-dihydroxynaphthalene with 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the naphthalene react with the sulfonate ester to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with fewer ethoxy groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- involves its interaction with molecular targets through its ethoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, which can influence the compound’s behavior in various environments. The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: A similar compound with a benzene core instead of naphthalene.
1,5-Dihydroxynaphthalene: The precursor used in the synthesis of Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]-.
Uniqueness
Naphthalene, 1,5-bis[2-(2-methoxyethoxy)ethoxy]- is unique due to its multiple ethoxy groups, which provide it with distinct chemical properties and potential applications. Its structure allows for versatile interactions and reactions, making it valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
185410-69-9 |
|---|---|
Fórmula molecular |
C20H28O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1,5-bis[2-(2-methoxyethoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C20H28O6/c1-21-9-11-23-13-15-25-19-7-3-6-18-17(19)5-4-8-20(18)26-16-14-24-12-10-22-2/h3-8H,9-16H2,1-2H3 |
Clave InChI |
YCQMWDVCWZCVIR-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=CC=CC2=C1C=CC=C2OCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)
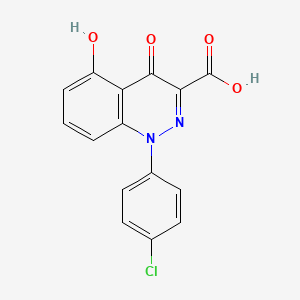
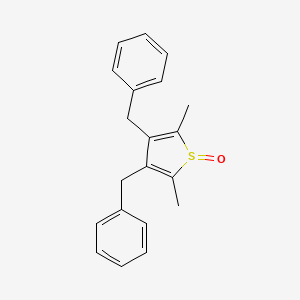

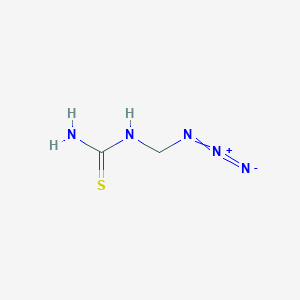

![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
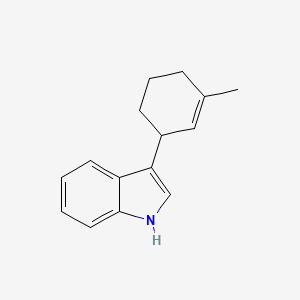

![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)
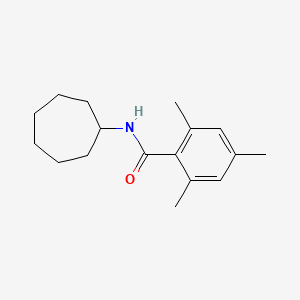
![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
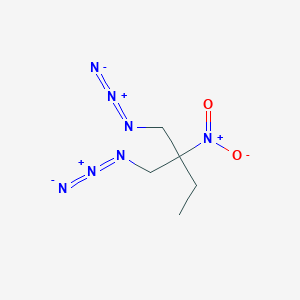
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
